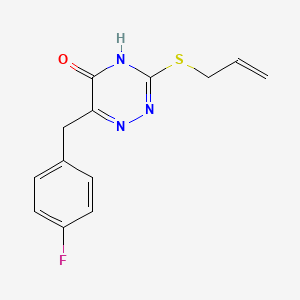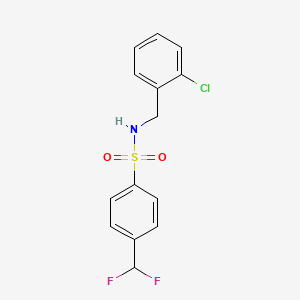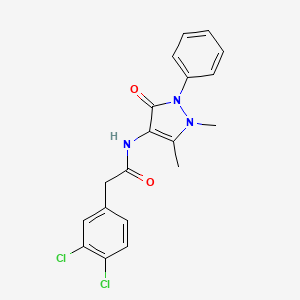![molecular formula C17H13FNO2+ B13376114 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a suitable catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxoethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Analyse Chemischer Reaktionen
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, and halogenating agents for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as sensors and fluorescent probes .
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity by forming stable complexes. Additionally, its fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. The oxoethyl group can also form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium can be compared with similar compounds such as:
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride: This compound shares a similar fluorophenyl and oxoethyl substitution but differs in its bipyridinium core, leading to different reactivity and applications.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: This compound has a similar fluorophenyl group but features an imidazo[1,2-a]pyridine core, which affects its biological activity and binding properties.
2-(2-Bromo-4-fluorophenyl)acetonitrile: This compound contains a fluorophenyl group and is used in the synthesis of various organic compounds, but its acetonitrile group differentiates its reactivity from this compound.
Eigenschaften
Molekularformel |
C17H13FNO2+ |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C17H12FNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1 |
InChI-Schlüssel |
SQJYGFFMMNTCFI-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)
![6-isopropyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13376050.png)
![6-methyl-N'-[1-(4-methylphenyl)ethylidene]nicotinohydrazide](/img/structure/B13376056.png)
![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)


![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B13376073.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13376081.png)

![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13376096.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
